TNO155 falls under the classification of small-molecule inhibitors. It specifically inhibits SHP2, a crucial regulator in cell signaling pathways that promote cell proliferation and survival. The compound's mechanism of action involves stabilizing the autoinhibited conformation of SHP2, thereby preventing its activation and subsequent downstream signaling that contributes to tumor growth .
The synthesis of TNO155 involves structure-based drug design, which leverages known crystal structures of SHP2 to identify potential binding sites for small molecules. The development process included high-throughput screening and structure-activity relationship studies to optimize its efficacy and selectivity. Specific synthetic routes were developed to create various analogs, focusing on enhancing binding affinity and reducing off-target effects .
The synthesis typically includes:
TNO155 has a complex molecular structure characterized by its ability to bind allosterically to SHP2. The compound's structural features include:
Crystallographic studies have provided insights into the binding conformation of TNO155 with SHP2, revealing how it stabilizes the inactive form of the enzyme, thus inhibiting its phosphatase activity .
TNO155 primarily undergoes non-covalent interactions with SHP2, including hydrogen bonding and hydrophobic interactions. The binding process can be described as follows:
The compound has shown promising results in blocking feedback activation pathways typically seen in cancer cells harboring RAS mutations .
The mechanism by which TNO155 exerts its effects involves:
Preclinical studies have demonstrated that TNO155 effectively blocks both tumor-promoting signals from receptor tyrosine kinases and immune-suppressive signals within the tumor microenvironment .
TNO155 exhibits several notable physical and chemical properties:
These properties are essential for determining dosing regimens and formulation strategies for clinical use .
TNO155 is currently being investigated for its potential applications in treating various cancers characterized by aberrant SHP2 activity. Its uses include:
The ongoing research highlights TNO155's promise as a versatile agent in oncology, particularly for cancers that are challenging to treat due to their complex signaling networks .
SHP2 (encoded by PTPN11) is a non-receptor protein tyrosine phosphatase that serves as a critical signaling node in oncogenic pathways. It facilitates signal transduction downstream of receptor tyrosine kinases (RTKs) by promoting RAS GTP loading, thereby activating both the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR cascades. In its basal state, SHP2 exists in an autoinhibited "closed" conformation where the N-SH2 domain blocks the catalytic PTP domain. Upon growth factor stimulation, phosphotyrosyl peptides bind the SH2 domains, inducing a conformational shift to the "open" state that activates its phosphatase function. This allows SHP2 to dephosphorylate key substrates like GAB and IRS adaptors, relieving inhibitory constraints on SOS and GRB2 to initiate RAS activation [1] [3] [7].
Oncogenic mutations in PTPN11 (e.g., E76A/K in the N-SH2 domain) disrupt autoinhibition, leading to constitutive SHP2 activation and hyperactivation of downstream pathways. This is prevalent in 35% of Juvenile Myelomonocytic Leukemia (JMML) and various solid tumors, including breast cancer (70% ductal invasive cases show SHP2 upregulation) and melanoma. Sustained RAS-MAPK signaling drives cell cycle progression, survival, and differentiation blockade in hematopoietic progenitor cells. Similarly, PI3K-AKT activation inhibits pro-apoptotic signals, fostering tumor cell survival. In KRAS-mutant non-small cell lung cancer (NSCLC), SHP2 is essential for full RAS-MAPK activation, creating a therapeutic vulnerability [1] [7] [8].
Table 1: SHP2-Dependent Oncogenic Signaling Pathways
Pathway | Key Components | Biological Outcome | Tumor Associations |
---|---|---|---|
RAS-MAPK | GRB2-SOS, RAS, RAF, MEK, ERK | Cell proliferation, differentiation | NSCLC, colorectal cancer, melanoma |
PI3K-AKT | PI3K, AKT, mTOR | Cell survival, metabolic reprogramming | Breast cancer, AML, JMML |
PD-1/PD-L1 | PD-1, SHP2, TCRζ | T-cell inhibition, immune evasion | Immunotherapy-resistant cancers |
TNO155 ((3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine) is a first-in-class, selective allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the catalytic PTP site, TNO155 binds a tunnel-like pocket formed by the confluence of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited "closed" conformation. This prevents the transition to the active "open" state, effectively locking SHP2 in its inactive form. The compound’s pyrazine scaffold enables high-affinity interactions with residues Arg111, Glu250, and Asp489, with the chloropyridinyl thioether moiety enhancing binding through hydrophobic contacts [4] [8].
Computational studies reveal that the E76A mutation enhances TNO155’s binding affinity compared to wild-type SHP2 or other inhibitors like SHP099. Molecular dynamics simulations demonstrate that E76A induces stronger positive residue correlations between the N-SH2 and PTP domains, increasing conformational rigidity that favors TNO155 binding. Specifically, TNO155 forms robust hydrogen bonds with Arg111 and Glu250, contributing to electrostatic stabilization, while Asp489 provides additional binding energy (–8.2 kcal/mol). This results in 3-fold tighter binding to SHP2E76A (Kd = 0.6 nM) versus wild-type (Kd = 1.8 nM), explaining its potency against mutation-driven cancers [4].
Table 2: Structural Interactions of TNO155 with SHP2
Binding Site Residue | Interaction Type | Contribution to Binding Energy | Effect of E76A Mutation |
---|---|---|---|
Arg111 | Hydrogen bond, electrostatic | –5.8 kcal/mol | Enhanced residue correlation with PTP domain |
Glu250 | Hydrogen bond, salt bridge | –4.3 kcal/mol | Stabilized electrostatic network |
Asp489 | Hydrophobic, van der Waals | –8.2 kcal/mol | Additional binding pocket stabilization |
Phe113 | π-Stacking | –2.1 kcal/mol | No significant change |
TNO155 disrupts RTK-driven signaling by intercepting SHP2’s role in feedback activation and pathway cross-talk. In EGFR-mutant NSCLC, SHP2 inhibition with TNO155 prevents compensatory RAS activation following EGFR blockade by nazartinib. This sustains ERK suppression, overcoming adaptive resistance seen with EGFR inhibitors alone. Similarly, in BRAFV600E colorectal cancer, BRAF/MEK inhibitor combinations induce feedback upregulation of RTKs (e.g., EGFR, FGFR), which reactivates ERK via wild-type RAS. TNO155 blocks this reactivation by inhibiting SHP2-mediated RAS-GTP loading, synergizing with BRAF/MEK inhibitors to cause profound tumor regression [3] [8].
In KRASG12C-mutant cancers, KRASG12C inhibitors (e.g., adagrasib) paradoxically activate wild-type RAS isoforms through RTK-driven feedback. TNO155 abrogates this by preventing SHP2-dependent SOS recruitment to RTKs, thereby suppressing wild-type RAS and ERK rebound. This synergy is evident in vitro and in vivo, where TNO155 combinations reduce tumor growth by 85% compared to monotherapy. TNO155 also synergizes with CDK4/6 inhibitors (e.g., ribociclib) in lung and colorectal patient-derived xenografts, independent of KRAS status, by suppressing RTK-mediated MAPK reactivation and enhancing G1 cell cycle arrest [3] [8] [10].
Beyond tumor-intrinsic effects, TNO155 modulates immune checkpoint signaling by targeting SHP2’s role in PD-1 immunosuppression. In T cells, PD-1 engagement recruits SHP2 to dephosphorylate TCRζ, ZAP70, and CD28, dampening T-cell activation. TNO155 inhibits this process, but its primary immunomodulatory action occurs via tumor cell-intrinsic mechanisms. CRISPR/Cas9-mediated SHP2 knockout in tumor cells augments IFNγ signaling, increasing MHC-I and PD-L1 expression. This enhances tumor antigen presentation and promotes cytotoxic T-cell recognition [5] [9].
In syngeneic mouse models, TNO155 reduces immunosuppressive myeloid differentiation (e.g., M2 macrophages, MDSCs) by blocking CSF-1R–SHP2–RAS signaling. This reshapes the tumor microenvironment (TME), decreasing IL-10 and TGF-β while elevating CCL5 and CXCL10 to recruit CD8+ T cells. Consequently, TNO155 synergizes with anti-PD-1 antibodies, increasing tumor-infiltrating lymphocytes by 3-fold and inducing complete regressions in 40% of MC38 colon carcinoma models. A patent-pending pharmaceutical combination of TNO155 and spartalizumab (anti-PD-1) demonstrates efficacy in PD-1-refractory head and neck squamous cell carcinoma and NSCLC by concurrently disrupting RAS-MAPK signaling and reinvigorating antitumor immunity [6] [9].
Table 3: TNO155-Induced Immune Modulatory Effects
Immune Compartment | Effect of TNO155 | Mechanism | Functional Outcome |
---|---|---|---|
Tumor Cells | ↑ MHC-I, PD-L1 expression | Enhanced IFNγ-JAK/STAT signaling | Improved antigen presentation |
↑ CCL5, CXCL10 secretion | STAT1-mediated transcription | CD8+ T-cell recruitment | |
Myeloid Cells | ↓ M2 macrophage polarization | Inhibition of CSF-1R–SHP2–RAS axis | Reduced immunosuppressive cytokines |
↓ MDSC differentiation | Blocked GM-CSF signaling | Diminished T-cell suppression | |
T Cells | ↑ Granzyme B production | Attenuated PD-1–SHP2 dephosphorylation | Enhanced tumor cell killing |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7